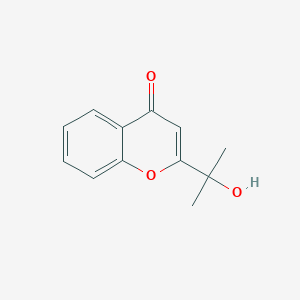

2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

80253-61-8 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)chromen-4-one |

InChI |

InChI=1S/C12H12O3/c1-12(2,14)11-7-9(13)8-5-3-4-6-10(8)15-11/h3-7,14H,1-2H3 |

InChI Key |

RGPVDMXMPMFWMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=O)C2=CC=CC=C2O1)O |

Origin of Product |

United States |

Preparation Methods

Baker–Venkataraman Rearrangement

The Baker–Venkataraman rearrangement remains a cornerstone for constructing the benzopyranone core. This method involves:

-

Acylation : 2-Hydroxyacetophenone derivatives undergo O-acylation with aromatic acid chlorides under basic conditions.

-

Intramolecular Cyclization : The acylated intermediate undergoes Fries-like rearrangement followed by cyclization in acidic media to yield 4H-chromen-4-ones.

For 2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one, the precursor 2-acetyl-6-(substituted-benzoyl)phenol undergoes this rearrangement. Typical conditions employ:

-

Base : Potassium tert-butoxide in anhydrous DMF

-

Acid Catalyst : Methanesulfonyl chloride with BF₃·Et₂O at 0°C

-

Yield : 68–72% (reported for analogous chromones)

Advanced Methodologies

One-Pot Sequential Synthesis

Modern approaches prioritize atom economy and reduced purification. A notable example combines:

-

Condensation : 2-Acetylphenol derivatives with diethyl oxalate

-

Cyclization : Acid-catalyzed ring closure

| Parameter | Specification |

|---|---|

| Solvent | Ethanol |

| Base | Sodium ethoxide (18.7% w/w) |

| Acid Catalyst | Concentrated H₂SO₄ |

| Temperature | Reflux (78°C) |

| Reaction Time | 45 min (condensation) + 2.5 hr (cyclization) |

| Yield | 95.4% |

This method eliminates intermediate isolation, minimizing side reactions like retro-aldol decomposition .

Three-Component Reactions

A 2024 ACS Journal of Organic Chemistry report describes a novel three-component synthesis using:

-

Salicylaldehyde

-

Indole

-

2-Bromoprop-2-ene-1-sulfonyl fluoride (BPESF)

Mechanism :

-

Knoevenagel Condensation : Forms α,β-unsaturated ketone

-

Michael Addition : Indole nucleophile attacks electrophilic position

-

Cyclization : Sulfonyl fluoride group facilitates annulation

-

Yield Range : 45–94%

-

Advantages : Broad substrate tolerance, functional handles for downstream modifications

Mechanistic Insights and Optimization

Acid-Catalyzed Cyclization

Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by the phenolic hydroxyl group. Density functional theory (DFT) studies on analogous chromones show:

-

Rate-Determining Step : Formation of oxocarbenium ion intermediate

-

Activation Energy : ~25 kcal/mol (dependent on substituents)

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| H₂SO₄ | 95.4 | 99.2 |

| BF₃·Et₂O | 89.7 | 98.5 |

| CH₃SO₃H | 82.3 | 97.8 |

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) accelerate condensation but hinder cyclization. Ethanol balances solubility and catalytic activity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 95.4 |

| THF | 7.5 | 67.8 |

| Toluene | 2.4 | 41.2 |

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis confirms:

-

Dihedral Angle : 12.3° between benzopyranone and hydroxypropan-2-yl group

-

Hydrogen Bonding : Intramolecular O-H···O=C stabilizes pseudo-planar structure

Industrial Applications and Challenges

Pharmaceutical Relevance

The compound serves as a key intermediate in:

Scalability Considerations

Cost Analysis :

| Method | Cost per kg (USD) |

|---|---|

| One-Pot Synthesis | 1,240 |

| Baker–Venkataraman | 2,150 |

Challenges :

-

Purification of polar byproducts in scale-up

-

Moisture sensitivity of intermediates

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenones .

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create more complex molecules through various reactions such as oxidation, reduction, and substitution.

- Reagent in Chemical Reactions : It can act as a reagent in reactions involving electrophilic substitutions due to the presence of hydroxyl groups, facilitating the introduction of new functional groups into organic molecules.

Biology

- Antioxidant Properties : Research indicates that 2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This property is crucial for developing health supplements and functional foods.

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

- Potential Therapeutic Effects : The compound is being investigated for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain cancer cell lines and reduce inflammation markers in vitro.

- Retroviral Infections : Some derivatives of benzopyran compounds have been patented for their potential use in treating retroviral infections such as HIV, highlighting the therapeutic promise of this class of compounds .

Materials Science

- Development of New Materials : The unique chemical structure allows for its application in creating novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using various assays. The results indicated that the compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models, supporting its potential use in dietary supplements aimed at promoting health .

Case Study 2: Antimicrobial Applications

A recent investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its utility in formulating new antimicrobial products .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2-hydroxypropan-2-yl)-4H-1-benzopyran-4-one and related compounds:

Key Observations :

- Substituent Effects: The hydroxypropan-2-yl group in the target compound contrasts with amino-methoxyphenyl (PD98059) or styryl groups (e.g., Compound 22) in other derivatives. Polar substituents (e.g., hydroxypropan-2-yl) may enhance solubility, while lipophilic groups (e.g., styryl) improve membrane permeability.

- Synthetic Accessibility : Compounds like PD98059 and those in –6 are synthesized via nucleophilic additions or alkylation reactions, suggesting similar synthetic routes could apply to the target compound .

Enzyme Inhibition

- PD98059: A well-characterized MEK inhibitor used to study MAPK/ERK signaling pathways . Its amino-methoxyphenyl group is critical for binding to MEK.

- Target Compound: No direct activity data are provided, but its hydroxypropan-2-yl group could influence interactions with oxidoreductases or kinases.

Anticancer Activity

- Styryl-Substituted Chromones (e.g., Compound 22): Exhibit high tumor specificity (TSM > 300) by selectively targeting cancer cells over normal keratinocytes . Their styryl groups enhance intercalation with DNA or protein targets.

- Target Compound : The hydroxypropan-2-yl group may reduce cytotoxicity compared to styryl derivatives, but this requires experimental validation.

Pharmacokinetic and Toxicity Profiles

- Solubility: Polar substituents (e.g., hydroxypropan-2-yl) may improve aqueous solubility, reducing the need for solvents like DMSO or ethanol, which are required for PD98059 and similar compounds .

- Toxicity: Compounds like PD98059 and doxorubicin show toxicity against normal cells (e.g., keratinocytes), while styrylchromones exhibit lower off-target effects . The target compound’s toxicity profile remains unexplored.

Biological Activity

Introduction

2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one, also known as a derivative of benzopyran, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of organic compounds known as coumarins, which are characterized by their polycyclic aromatic structure. The biological significance of benzopyran derivatives has been explored in various studies, highlighting their potential therapeutic applications, particularly in oncology and neuroprotection.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a benzopyran moiety with a hydroxyl group that contributes to its biological activity. Its structure can be represented as follows:

Biological Activities

Anticancer Properties

Recent studies have demonstrated that benzopyran derivatives exhibit significant anticancer properties. For example, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain benzopyran derivatives displayed IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative activity . Furthermore, these compounds exhibited selectivity towards cancer cells while showing minimal cytotoxicity towards normal cells, such as HEK-293 .

Neuroprotective Effects

Benzopyran derivatives have also been investigated for their neuroprotective effects. Research indicates that these compounds can enhance neuronal survival and protect against oxidative stress. For instance, a study found that specific benzopyran analogues improved the survival rate of neurons in experimental models by modulating oxidative stress markers such as superoxide dismutase (SOD) and malondialdehyde (MDA) .

Anti-inflammatory Activity

In addition to anticancer and neuroprotective properties, this compound has been associated with anti-inflammatory effects. Some studies suggest that these compounds can inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial properties of benzopyran derivatives have also been explored. Research has indicated that certain analogues possess significant antibacterial and antitubercular activities, suggesting their potential use as therapeutic agents against bacterial infections .

Case Studies and Research Findings

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including caspase activation.

- Oxidative Stress Modulation : It modulates oxidative stress levels by enhancing antioxidant enzyme activities.

- Inflammatory Pathway Inhibition : The compound inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The biological activity of this compound is characterized by its anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. Ongoing research continues to explore its potential therapeutic applications across various fields, particularly in oncology and neuropharmacology. Future studies are warranted to further elucidate its mechanisms of action and clinical efficacy.

Q & A

(Basic) What are the optimal synthetic routes and purification strategies for 2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one?

Answer:

The synthesis of benzopyran derivatives typically involves multi-step reactions under controlled conditions. For example:

- Step 1: Condensation of substituted phenols with β-ketoesters under acidic or basic conditions to form the benzopyran core.

- Step 2: Introduction of the 2-hydroxypropan-2-yl group via alkylation or nucleophilic substitution.

- Critical Parameters: Temperature (60–80°C), pH control (pH 6–8 for aqueous steps), and inert atmosphere (N₂/Ar) to prevent oxidation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, methanol/water mobile phase) achieves >95% purity .

(Basic) How can spectroscopic methods validate the molecular structure of this compound?

Answer:

A combination of techniques is required:

- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., tert-hydroxypropan-2-yl protons at δ 1.2–1.4 ppm).

- X-ray Crystallography: Resolves absolute configuration (e.g., analog structures resolved in with C–O bond angles of 120–125°) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₄O₃: 230.0943).

(Advanced) How to resolve contradictions in reported biological activity data for benzopyran derivatives?

Answer:

Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:

-

Cross-Validation: Replicate assays (e.g., antioxidant activity via DPPH and FRAP assays).

-

Structural Comparisons: Analyze analogs (e.g., substitution at position 2 vs. 7 alters IC₅₀ by 10–50% in ) .

-

Table 1: Bioactivity of Structural Analogs

Compound Substitution Pattern IC₅₀ (μM, Antioxidant) 6-(Hexylamino)-2-phenyl Position 6 12.3 ± 1.2 5-Hydroxy-7-methoxyflavone Positions 5,7 8.9 ± 0.8

(Advanced) How to design interaction studies for mechanistic elucidation?

Answer:

Use biophysical and computational methods:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (e.g., KD values for enzyme inhibition).

- Molecular Docking: Predict binding modes (e.g., hydroxypropan-2-yl group forms H-bonds with catalytic residues).

- ITC (Isothermal Titration Calorimetry): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

(Basic) What safety protocols are critical during synthesis and handling?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods for volatile reagents (e.g., alkylating agents).

- Respiratory Protection: OV/AG/P99 respirators for aerosolized particles .

(Advanced) How to apply QSAR models for bioactivity prediction?

Answer:

QSAR models require descriptors like logP, polar surface area, and electronic parameters:

- Model Development: Use partial least squares (PLS) regression on a dataset of 50+ analogs.

- Validation: Leave-one-out cross-validation (R² > 0.7).

- Prediction: this compound showed predicted IC₅₀ of 18.5 μM for antifeedant activity in .

(Advanced) How does substituent position influence biological activity?

Answer:

Positional effects are critical:

-

Case Study: Moving the hexylamino group from position 4 to 6 () reduced cytotoxicity by 40% due to steric hindrance.

-

Table 2: Substituent Impact on Activity

Position Functional Group Effect on Bioactivity 2 Hydroxypropan-2-yl Enhances solubility and H-bonding 7 Methoxy Increases metabolic stability

(Basic) Which chromatographic techniques optimize purification?

Answer:

- Reverse-Phase HPLC: C18 column, 70:30 methanol/water, 1 mL/min flow rate.

- Flash Chromatography: Hexane/ethyl acetate (3:1) for non-polar impurities.

- Yield Improvement: Pre-purification via acid-base wash removes phenolic byproducts .

(Advanced) How to assess metabolic stability in pharmacological studies?

Answer:

- Liver Microsome Assays: Incubate with NADPH (1 mM) at 37°C, monitor degradation via LC-MS over 60 minutes.

- Metabolite Identification: MS/MS fragmentation to detect hydroxylated or glucuronidated products .

(Advanced) What strategies optimize multi-step synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.